molecular formula C17H17FN2O3 B6908672 N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide

N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide

Cat. No.: B6908672
M. Wt: 316.33 g/mol
InChI Key: HWUWQUIKNIKLIQ-UHFFFAOYSA-N
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Description

N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. It features a pyridine ring substituted with a fluorophenoxy group and an oxane ring, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Properties

IUPAC Name

N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c18-13-3-6-15(7-4-13)23-16-8-5-14(10-19-16)20-17(21)12-2-1-9-22-11-12/h3-8,10,12H,1-2,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUWQUIKNIKLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a fluorophenol derivative with a pyridine carboxylic acid derivative, followed by cyclization to form the oxane ring. The final step involves the formation of the carboxamide group under mild conditions using reagents such as carbodiimides or amines .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorophenoxy group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

  • N-[6-(4-chlorophenoxy)pyridin-3-yl]oxane-3-carboxamide
  • N-[6-(4-methylphenoxy)pyridin-3-yl]oxane-3-carboxamide
  • N-[6-(4-bromophenoxy)pyridin-3-yl]oxane-3-carboxamide

Comparison: N-[6-(4-fluorophenoxy)pyridin-3-yl]oxane-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its chloro, methyl, and bromo analogs .

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